Chemical structure and properties of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine
Chemical structure and properties of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine
A Versatile Scaffold for Kinase Inhibitor Discovery
Executive Summary
3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1190322-08-7) is a high-value heterocyclic intermediate utilized primarily in the synthesis of ATP-competitive kinase inhibitors. Structurally defined by a 7-azaindole core substituted with an amine at the C4 position and an iodine atom at the C3 position, this molecule serves as a bioisostere of adenine. Its unique substitution pattern allows for orthogonal functionalization: the C3-iodine serves as a handle for transition-metal-catalyzed cross-couplings (targeting the gatekeeper region), while the C4-amine and N1/N7 ring nitrogens facilitate critical hydrogen bonding interactions with the kinase hinge region.
Part 1: Chemical Identity & Structural Analysis
1.1 Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine |
| Common Name | 4-Amino-3-iodo-7-azaindole |
| CAS Registry Number | 1190322-08-7 |
| Molecular Formula | C₇H₆IN₃ |
| Molecular Weight | 259.05 g/mol |
| SMILES | Nc1c(I)c[nH]c2ncc12 |
| InChI Key | HQAIUXZORKJOJY-UHFFFAOYSA-N |
1.2 Electronic Structure & Reactivity Profile
The 7-azaindole core is an electron-rich system, but the pyridine ring introduces electron-deficiency at positions C2 and C4.
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C3 Position (Nucleophilic/Electrophilic Handle): In the parent 7-azaindole, C3 is the most nucleophilic site, prone to electrophilic aromatic substitution (SEAr). In the target molecule, the iodine atom at C3 reverses this, making it an electrophilic site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
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C4 Position (Electrophilic): The C4 position is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen (N7). The presence of the amino group here donates electron density back into the ring, modulating the basicity of N7.
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N1 Position (Acidic): The pyrrole nitrogen proton (pKa ~13) acts as a hydrogen bond donor.
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N7 Position (Basic): The pyridine nitrogen acts as a hydrogen bond acceptor.
Part 2: Physicochemical Properties[2]
| Property | Value / Description | Source/Estimation |
| Appearance | Off-white to pale yellow solid | Observed in analogs |
| Melting Point | > 200 °C (decomposition) | Predicted based on 3-iodo-7-azaindole (185-189°C) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM; Insoluble in Water | Experimental consensus |
| pKa (Calculated) | ~5.2 (Conjugate acid of N7), ~13.5 (N1-H) | ChemAxon / ACD Labs |
| LogP | ~1.54 | Predicted |
| H-Bond Donors | 3 (NH₂, NH) | Structural Analysis |
| H-Bond Acceptors | 2 (N7, NH₂) | Structural Analysis |
Part 3: Synthetic Pathways[4][5][6][7]
The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine generally proceeds via two primary routes. The choice depends on the availability of starting materials and the desired scale.
3.1 Route A: Direct Iodination of 4-Amino-7-azaindole (Preferred)
This route is the most direct, utilizing the high nucleophilicity of the C3 position in the 4-amino precursor.
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Starting Material: 1H-pyrrolo[2,3-b]pyridin-4-amine.[1]
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Reagent: N-Iodosuccinimide (NIS) or Iodine (I₂) with base (KOH/K₂CO₃).
-
Solvent: DMF or Acetonitrile.
-
Mechanism: Electrophilic Aromatic Substitution (SEAr). The amino group at C4 activates the ring, but the C3 position remains the preferred site for halogenation due to the pyrrole character.
3.2 Route B: SNAr on 4-Chloro-3-iodo-7-azaindole
This route is robust for generating derivatives where the amine might be substituted.
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Precursor: 4-Chloro-1H-pyrrolo[2,3-b]pyridine.[1]
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Step 1 (Iodination): Reaction with NIS in DMF to yield 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.
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Step 2 (Amination): Nucleophilic displacement of the chloride using Ammonia (in MeOH/Ethanol) or a protected amine (e.g., PMB-NH₂) at elevated temperatures (100-150°C) or under microwave irradiation. The iodine at C3 enhances the electrophilicity of C4, facilitating the SNAr reaction.
3.3 Visualization of Synthetic Logic
Figure 1: Convergent synthetic pathways accessing the target scaffold via SEAr and SNAr mechanisms.
Part 4: Medicinal Chemistry Applications[4][5][8][9][10][11][12]
4.1 Kinase Hinge Binding Mode
The 7-azaindole core is a "privileged scaffold" in kinase drug discovery because it mimics the purine ring of ATP.
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N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu residue).
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N7 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of the hinge (e.g., Leu residue).
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C4-NH₂: Can interact with conserved water molecules or side chains, mimicking the N6-amine of adenine.
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C3-Iodine: Directed toward the "gatekeeper" residue. Displacement of iodine via Suzuki coupling allows access to the hydrophobic pocket behind the gatekeeper, a key strategy for achieving selectivity (e.g., in JAK, TRK, or CDC7 inhibitors).
4.2 Structural Activity Relationship (SAR) Diagram
Figure 2: Pharmacophore mapping of the scaffold within the ATP-binding pocket.
Part 5: Experimental Protocols
5.1 Protocol: Synthesis via Direct Iodination
Based on standard protocols for 7-azaindole functionalization.
Materials:
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1H-pyrrolo[2,3-b]pyridin-4-amine (1.0 eq)
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N-Iodosuccinimide (NIS) (1.05 eq)
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DMF (Anhydrous, 10 mL/g)
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EtOAc/Hexanes for workup
Procedure:
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Dissolution: Charge a round-bottom flask with 1H-pyrrolo[2,3-b]pyridin-4-amine and dissolve in anhydrous DMF under nitrogen atmosphere. Cool to 0 °C.
-
Addition: Add NIS portion-wise over 15 minutes, maintaining temperature < 5 °C.
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Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by LC-MS for disappearance of starting material (M+H = 134) and formation of product (M+H = 260).
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Quench: Pour the reaction mixture into ice-water containing 10% sodium thiosulfate (to reduce excess iodine).
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Isolation: A precipitate typically forms. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH in DCM).
Yield: Typical yields range from 75% to 85%.
5.2 Safety & Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
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Storage: Light sensitive. Store at 2-8 °C under inert atmosphere (Argon/Nitrogen). The C3-iodine bond can be labile under prolonged UV exposure.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1519489, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Isomer/Analog Reference). Retrieved from [Link]
- Bamborough, P., et al. (2012).Fragment-Based Discovery of 7-Azaindoles as Inhibitors of CDC7. Journal of Medicinal Chemistry. (Contextual grounding for 7-azaindole hinge binding).
-
Léogé, F., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles.[3][4] Molecules.[5][6][7][1][3][8][9][10] Retrieved from [Link]
-
ChemicalBook. 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine Product Description. (CAS Verification).
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- 2. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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